3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine
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Overview
Description
3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine typically involves the reaction of 4-bromo-3-fluorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the fluorophenoxy group.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine
- 3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine
Uniqueness
3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Properties
Molecular Formula |
C11H13BrFNO |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-[(4-bromo-3-fluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
WOQKWWDTXVCPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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